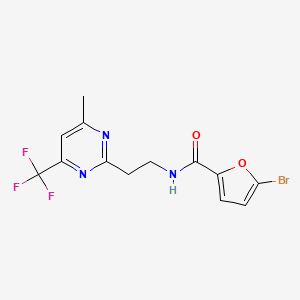

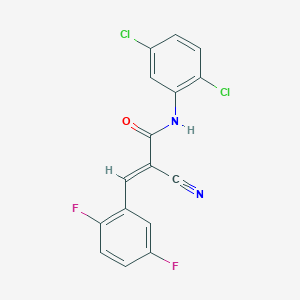

![molecular formula C16H12FN3O2 B2871318 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 503432-62-0](/img/structure/B2871318.png)

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C16H12FN3O2 . It is also known as 4-Fluoro Risperidone .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, 1HNMR, ESI–MS, and CHN analysis . The exact structure analysis of this specific compound is not available in the retrieved data.Scientific Research Applications

Drug Research and Development

The unique structure of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide makes it valuable for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can create derivatives with enhanced bioactivity or improved pharmacokinetic properties .

Heterocycle Synthesis

This compound serves as a building block for synthesizing related heterocycles. Researchers have developed synthetic approaches to form four-membered to seven-membered heterocyclic rings based on this core structure. These heterocycles often exhibit unique biological activities, making them promising candidates for drug development .

Metal-Free Chalcogenation

An interesting application involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. This process yields diverse 3-ArS/ArSe derivatives in high yields. Preliminary experimental evidence suggests a radical mechanistic pathway for these transformations .

Biomolecular Studies

Researchers use this compound to study biomolecule-ligand complexes. Its interactions with proteins, nucleic acids, and other biomolecules provide insights into binding affinity, stability, and potential therapeutic applications. Computational methods, such as free energy calculations, help predict binding modes and guide drug design .

Structure-Based Drug Design

The compound’s unique structure contributes to structure-based drug design efforts. By understanding its interactions with target proteins, researchers can optimize binding affinity and selectivity. Rational modifications can lead to potent drug candidates for various diseases .

Refinement of X-Ray Crystal Complexes

In X-ray crystallography, 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is useful for refining crystal structures. Its inclusion in co-crystallization experiments provides valuable data on ligand binding sites and conformational changes. This aids in drug development and validation of protein-ligand interactions .

Mechanism of Action

Target of Action

The primary targets of the compound 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide are currently unknown. The compound belongs to the class of 4H-pyrido[1,2-a]pyrimidin-4-ones , which have been studied for their diverse biological activities . .

Mode of Action

It has been suggested that compounds in the 4h-pyrido[1,2-a]pyrimidin-4-one class may operate through a radical mechanistic pathway .

Biochemical Pathways

The 4h-pyrido[1,2-a]pyrimidin-4-one class of compounds has been associated with a variety of biological activities , suggesting that they may interact with multiple pathways.

Pharmacokinetics

The molecular weight of the compound is 297.289, which is within the range generally favorable for oral bioavailability.

Result of Action

The 4h-pyrido[1,2-a]pyrimidin-4-one class of compounds has been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

properties

IUPAC Name |

4-fluoro-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)19-15(21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUAJMSQIPTNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

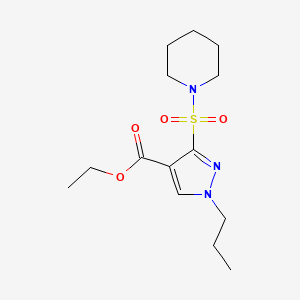

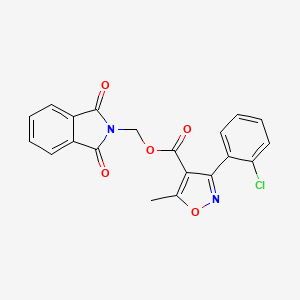

![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

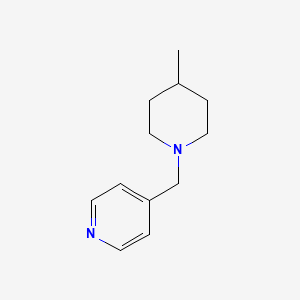

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)

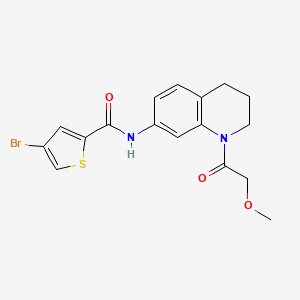

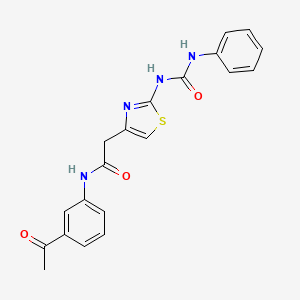

![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)

![N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2871241.png)

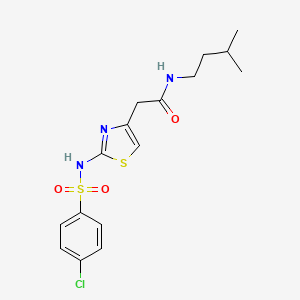

![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)

![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)